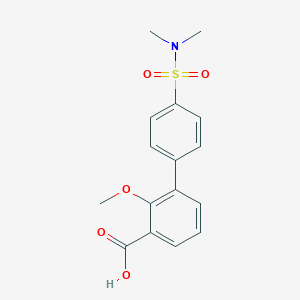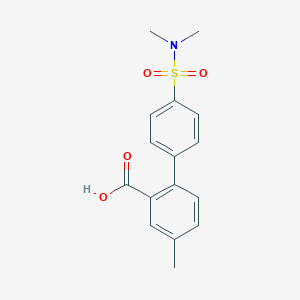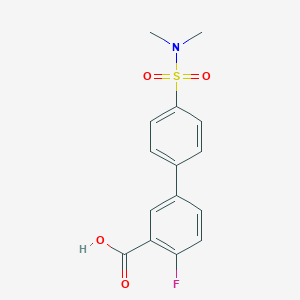
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (DMSB) is a type of carboxylic acid that has recently been studied for its potential use in a variety of scientific research applications. This compound has been found to have several biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential application in scientific research. It has been found to act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This makes 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% a potential tool for the study of gene regulation and epigenetics. Furthermore, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is thought to act as an inhibitor of HDAC. This enzyme is responsible for the removal of acetyl groups from histones, which are proteins that regulate gene expression. By inhibiting HDAC, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can prevent the removal of acetyl groups from histones, thus allowing for the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% have been studied in a variety of organisms. In mice, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties. It has also been found to have anti-tumor effects in cancer cell lines. Furthermore, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to reduce the production of reactive oxygen species, which are associated with oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. Furthermore, it is relatively stable and can be stored for a long period of time. However, 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% also has some limitations. It is a relatively expensive compound, and it has not been extensively studied in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. Further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to explore its potential role in the regulation of gene expression. Furthermore, further studies could be conducted to explore its potential effects on oxidative damage. Finally, further research could be conducted to explore its potential interactions with other compounds or drugs.
Métodos De Síntesis
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzene sulfonamide with dimethyl sulfate in the presence of sodium hydroxide. This reaction yields the product 4-N,N-dimethylsulfamoylphenyl-2-methoxybenzoic acid. The reaction is then followed by a purification step that involves a column chromatography separation. The final product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)12-9-7-11(8-10-12)13-5-4-6-14(16(18)19)15(13)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISIDUIRELWBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














